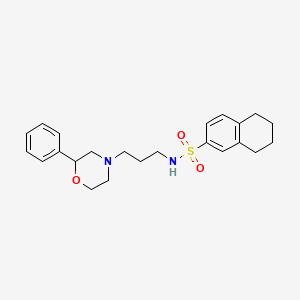

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

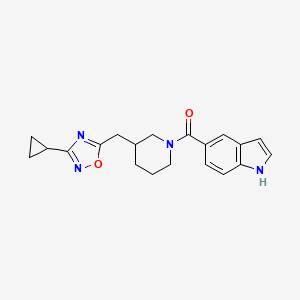

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate (TFPCF) is an important organic compound that has been extensively studied in recent years. It is a trifluorinated piperidine derivative with a fluorobenzenecarboxylate group, and it is used in a variety of scientific and industrial applications. This compound is of particular interest due to its unique properties, which include its ability to act as a catalyst for various reactions, its low toxicity, and its high solubility in a variety of organic solvents.

Applications De Recherche Scientifique

Photoredox Catalysis in Fluoromethylation

One notable application involves the use of photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds. This process is significant for the synthesis of compounds containing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, which are prevalent in pharmaceuticals and agrochemicals. Photoredox catalysis, through visible-light-induced single-electron-transfer (SET) processes, has emerged as a powerful tool for radical reactions, enabling efficient and selective radical fluoromethylation under mild conditions. This approach has high functional group compatibility and regioselectivity, offering a versatile method for synthesizing organofluorine compounds with C(sp3)-CF3 bonds and valuable trifluoromethylated alkenes (Koike & Akita, 2016).

Catalytic [4 + 2] Annulation for Fluorinated N-Heterocycles

The compound also finds application in the synthesis of fluorinated N-heterocycles, which are crucial scaffolds in discovery chemistry. A palladium-catalyzed [4 + 2] annulation method has been developed to access analogs of 3-fluoro- and trifluoromethylthio-piperidines. This methodology allows for the chemoselective derivatization of these compounds with high diastereocontrol, enabling the synthesis of complex molecules armed with rich functionality for further transformation (García-Vázquez et al., 2021).

Organometallic Chemistry and Catalysis

In organometallic chemistry, the compound serves as a precursor or intermediary in reactions involving the incorporation of fluorinated moieties into organic molecules. These modifications can significantly alter the biological activity of the molecules, making the strategy widespread in drug design. For example, palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters showcases the utility of fluorinated compounds in medicinal chemistry, offering a method for the preparation of CF3CH2-containing products (Zhao & Hu, 2012).

Propriétés

IUPAC Name |

(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F4NO2/c16-12-6-4-5-11(9-12)14(21)22-13(15(17,18)19)10-20-7-2-1-3-8-20/h4-6,9,13H,1-3,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFVPFTZMFBWJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(F)(F)F)OC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2958743.png)

![9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2958744.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958745.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2958747.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2958751.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2958754.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2958764.png)